![molecular formula C16H22ClNO B12604298 6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride CAS No. 898548-91-9](/img/structure/B12604298.png)
6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring substituted with a dimethylamino group and a butan-2-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride typically involves multiple steps. One common method involves the reaction of naphthalen-2-ol with 4-(dimethylamino)butan-2-ol under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as column chromatography to isolate the desired product from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Applications De Recherche Scientifique
6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)butan-2-ol: A related compound with similar structural features but different functional groups.
Naphthalen-2-ol: The parent compound of the naphthalene ring system.
Bedaquiline: A compound with a similar naphthalene structure used in the treatment of tuberculosis.
Uniqueness
Its structural features allow it to participate in diverse chemical reactions and exhibit a range of biological activities .
Propriétés
Numéro CAS |
898548-91-9 |
|---|---|
Formule moléculaire |
C16H22ClNO |
Poids moléculaire |
279.80 g/mol |
Nom IUPAC |
6-[4-(dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO.ClH/c1-12(8-9-17(2)3)13-4-5-15-11-16(18)7-6-14(15)10-13;/h4-7,10-12,18H,8-9H2,1-3H3;1H |
Clé InChI |
QNHVDPWOZALEBI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN(C)C)C1=CC2=C(C=C1)C=C(C=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
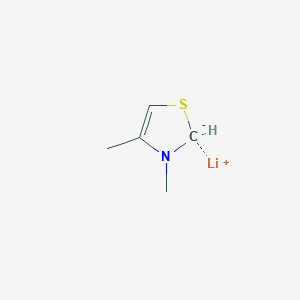
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
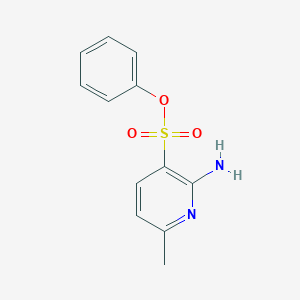
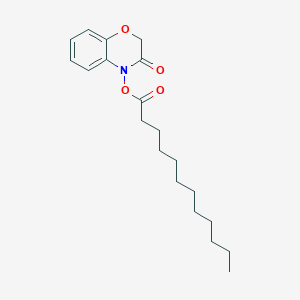
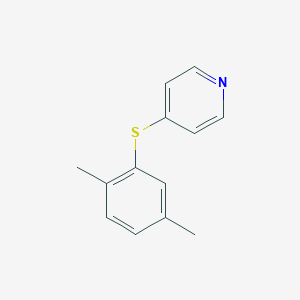
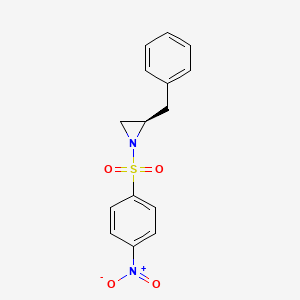
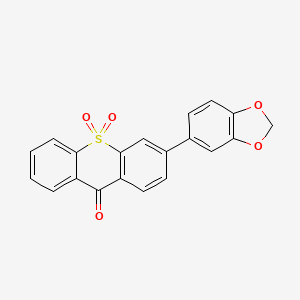
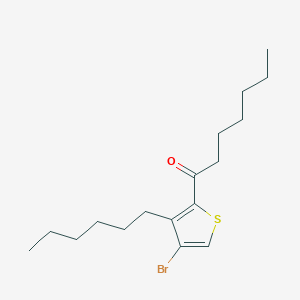
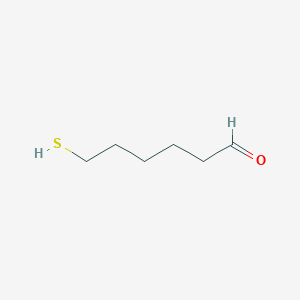
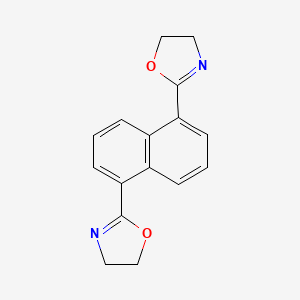
![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
